molecular formula C15H13NO4 B6397220 3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261892-68-5

3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6397220
CAS RN: 1261892-68-5
M. Wt: 271.27 g/mol
InChI Key: UZRDXSVXYTXWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%, is a chemical compound belonging to the class of organic compounds known as nitrobenzoic acids. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. It is used in a variety of scientific applications, including organic synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%, is used in a variety of scientific research applications. It is commonly used in organic synthesis to prepare other compounds, such as nitrobenzene and its derivatives. It is also used as a reagent in pharmaceuticals and analytical chemistry. In addition, it is used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%, is not well understood. However, it is believed that the nitro group of the compound is able to donate electrons to other molecules, resulting in the formation of nitro-derivatives. Additionally, the compound is able to react with other molecules to form nitro-derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%, have not been extensively studied. However, it is believed that the compound may have some effect on the activity of certain enzymes, such as cytochrome P450. Additionally, it may also have some effect on the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%, is its relatively low cost and availability. Additionally, it is relatively easy to synthesize in the lab and has a wide range of applications. However, the compound is highly reactive and should be handled with care. Additionally, it can be toxic if ingested or inhaled in large quantities.

Future Directions

There are a number of potential future directions for research into 3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%. These include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research into its mechanism of action could lead to the development of new and more efficient synthetic methods. Finally, further research into its potential toxic effects could lead to improved safety measures for its use in the laboratory.

Synthesis Methods

3-(2,5-Dimethylphenyl)-5-nitrobenzoic acid, 95%, can be synthesized by the reaction of 2,5-dimethylphenol and nitric acid. The reaction is carried out in an inert atmosphere using a catalyst, such as palladium on carbon, to produce the desired product. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-4-10(2)14(5-9)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRDXSVXYTXWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688967
Record name 2',5'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-68-5
Record name 2',5'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.